molecular formula C11H9NO B14701004 3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline CAS No. 21691-04-3

3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline

Cat. No.: B14701004
CAS No.: 21691-04-3
M. Wt: 171.19 g/mol
InChI Key: HOPIOBBAWLYOQR-UHFFFAOYSA-N
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Description

1,2-Dihydrocyclobuta[b]quinoline 3-oxide is a nitrogen-containing heterocyclic compound with the molecular formula C11H9NO. It is a derivative of quinoline, featuring a cyclobutane ring fused to the quinoline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydrocyclobuta[b]quinoline 3-oxide can be synthesized through a formal [3 + 1] cyclization reaction of isocyanoaryl-substituted alkylidenecyclopropanes. This reaction proceeds via an intramolecular nucleophilic attack of the isocyanide group to the carbon-carbon double bond, followed by cyclopropane ring expansion . The reaction conditions typically involve the use of a silver ion as a catalyst and moderate to excellent yields can be achieved .

Industrial Production Methods

While specific industrial production methods for 1,2-Dihydrocyclobuta[b]quinoline 3-oxide are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the synthetic route mentioned above suggests potential for industrial application .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydrocyclobuta[b]quinoline 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .

Mechanism of Action

The mechanism of action of 1,2-Dihydrocyclobuta[b]quinoline 3-oxide involves its interaction with molecular targets through its nitrogen-containing heterocyclic structure. This interaction can lead to various biological effects, such as inhibition of enzymes or interference with cellular processes. The specific pathways and targets depend on the derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydrocyclobuta[b]quinoline 3-oxide is unique due to its fused cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This structural feature allows for unique applications and interactions in both chemical and biological contexts .

Properties

CAS No.

21691-04-3

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

3-oxido-1,2-dihydrocyclobuta[b]quinolin-3-ium

InChI

InChI=1S/C11H9NO/c13-12-10-4-2-1-3-8(10)7-9-5-6-11(9)12/h1-4,7H,5-6H2

InChI Key

HOPIOBBAWLYOQR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=[N+](C3=CC=CC=C3C=C21)[O-]

Origin of Product

United States

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